molecular formula C13H10Cl2N2O4S B3445505 2,5-dichloro-N-(2-methyl-5-nitrophenyl)benzenesulfonamide CAS No. 349398-24-9

2,5-dichloro-N-(2-methyl-5-nitrophenyl)benzenesulfonamide

Cat. No.: B3445505
CAS No.: 349398-24-9
M. Wt: 361.2 g/mol
InChI Key: OFVGKXFXLBWMEA-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(2-methyl-5-nitrophenyl)benzenesulfonamide is a chemical compound known for its inhibitory effects on Wnt/β-catenin and PPAR signaling pathways. It is commonly referred to as FH535 in scientific literature. This compound has shown significant potential in various biological and chemical applications, particularly in cancer research due to its anti-tumor properties .

Properties

IUPAC Name

2,5-dichloro-N-(2-methyl-5-nitrophenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O4S/c1-8-2-4-10(17(18)19)7-12(8)16-22(20,21)13-6-9(14)3-5-11(13)15/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFVGKXFXLBWMEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(2-methyl-5-nitrophenyl)benzenesulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-methyl-5-nitroaniline. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(2-methyl-5-nitrophenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-dichloro-N-(2-methyl-5-nitrophenyl)benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by inhibiting the Wnt/β-catenin and PPAR signaling pathways. It binds to the ligand-binding domain of PPARγ and PPARδ, preventing the recruitment of coactivators such as GRIP1 and β-catenin. This inhibition disrupts the transcriptional activity of these pathways, leading to reduced expression of target genes involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dichloro-N-(2-methyl-4-nitrophenyl)benzenesulfonamide
  • 2,5-dichloro-N-(2-methyl-3-nitrophenyl)benzenesulfonamide
  • 2,5-dichloro-N-(2-methyl-6-nitrophenyl)benzenesulfonamide

Uniqueness

2,5-dichloro-N-(2-methyl-5-nitrophenyl)benzenesulfonamide is unique due to its dual inhibitory action on both Wnt/β-catenin and PPAR pathways. This dual inhibition is not commonly observed in similar compounds, making it particularly valuable in cancer research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,5-dichloro-N-(2-methyl-5-nitrophenyl)benzenesulfonamide
Reactant of Route 2
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2,5-dichloro-N-(2-methyl-5-nitrophenyl)benzenesulfonamide

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